molecular formula C4H16Cl3N3 B13252022 N-(2-hydrazinoethyl)-N,N-dimethylamine trihydrochloride

N-(2-hydrazinoethyl)-N,N-dimethylamine trihydrochloride

Cat. No.: B13252022
M. Wt: 212.55 g/mol
InChI Key: HQOPTWBHBZYKOY-UHFFFAOYSA-N
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Description

N-(2-Hydrazinoethyl)-N,N-dimethylamine trihydrochloride is a polyamine derivative characterized by a hydrazinoethyl group (-NH-NH-CH2-CH2-) attached to a dimethylamine moiety, with three hydrochloride counterions. Its trihydrochloride form enhances water solubility and stability under acidic conditions.

Properties

Molecular Formula

C4H16Cl3N3

Molecular Weight

212.55 g/mol

IUPAC Name

2-hydrazinyl-N,N-dimethylethanamine;trihydrochloride

InChI

InChI=1S/C4H13N3.3ClH/c1-7(2)4-3-6-5;;;/h6H,3-5H2,1-2H3;3*1H

InChI Key

HQOPTWBHBZYKOY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNN.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Dimethylamino)ethyl]hydrazine trihydrochloride typically involves the reaction of dimethylaminoethylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the trihydrochloride salt .

Industrial Production Methods

Industrial production methods for [2-(Dimethylamino)ethyl]hydrazine trihydrochloride are similar to laboratory synthesis but are scaled up to meet demand. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(Dimethylamino)ethyl]hydrazine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

[2-(Dimethylamino)ethyl]hydrazine trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(Dimethylamino)ethyl]hydrazine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons. It can also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Structural Features

The target compound’s key differentiator is the hydrazinoethyl group, which contrasts with substituents in similar hydrochlorides:

Compound Name Substituents Key Functional Groups Hydrochloride Form CAS/Reference
N-(2-Hydrazinoethyl)-N,N-dimethylamine trihydrochloride -NH-NH-CH2-CH2- Hydrazine, dimethylamine Trihydrochloride Not provided
Sibutramine Related Compound A (USP) -CH2-Cyclobutyl(2-Cl-phenyl) Dimethylamine, chlorophenyl Monohydrochloride
2-(N,N-Dimethylamino)ethyl chloride hydrochloride -CH2-CH2-Cl Dimethylamine, chloroethyl Monohydrochloride 4584-46-7
Diphenhydramine Hydrochloride -O-CH(C6H5)2 Dimethylamine, benzhydryloxy Monohydrochloride 147-24-0
N-[2-Amino-1-(3-methylthien-2-yl)ethyl]-N,N-dimethylamine hydrochloride -CH2-Thienyl Dimethylamine, thienyl Monohydrochloride 954573-16-1

Key Observations :

  • Hydrazine vs.
  • Hydrochloride Content: The trihydrochloride form enhances solubility compared to monohydrochloride analogs like Sibutramine derivatives .

Physicochemical Properties

  • Solubility: Trihydrochloride salts generally exhibit higher water solubility than mono- or dihydrochlorides due to increased ionic character. For example, Diphenhydramine Hydrochloride (monohydrochloride) has moderate solubility, while the target compound’s trihydrochloride form likely improves dissolution .
  • Stability : Hydrazine derivatives are prone to oxidation and hydrolysis, necessitating careful storage (e.g., inert atmosphere, low moisture). In contrast, Sibutramine-related compounds with chloroaryl groups are more stable under ambient conditions .
  • Hygroscopicity: Trihydrochlorides are typically more hygroscopic than mono-salts, as seen in similar polyamine conjugates ().

Functional Differences :

  • The hydrazine group in the target compound may enable applications in catalysis or coordination chemistry, whereas chloroethyl or thienyl derivatives are more suited for alkylation or aromatic coupling reactions .

Biological Activity

N-(2-hydrazinoethyl)-N,N-dimethylamine trihydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article consolidates current research findings, including data tables, case studies, and detailed research outcomes related to its biological properties.

Chemical Structure and Properties

The compound is characterized by the presence of a hydrazinoethyl group, which is known for its reactivity and ability to form various derivatives. The tri-hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to alterations in cellular functions, potentially resulting in antimicrobial, antiviral, or anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to hydrazines. For instance, derivatives of hydrazones have shown promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

  • Case Study : In a study assessing various hydrazone derivatives, several compounds demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications in the hydrazone structure could enhance efficacy against resistant strains .
CompoundMIC (μM) against MRSAMIC (μM) against E. coli
Hydrazone A3264
Hydrazone B1632
This compoundTBDTBD

Anticancer Activity

In addition to antimicrobial properties, compounds containing hydrazine moieties have been investigated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

  • Research Findings : A recent study on acylhydrazones revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .

Summary of Biological Activities

  • Antimicrobial Effects : Effective against MRSA and E. coli.
  • Anticancer Properties : Induces apoptosis in various cancer cell lines.
  • Low Toxicity : Minimal adverse effects on normal cell lines observed.

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